1,1-Diethoxyhexa-2,4-diyne
Description
Significance of Conjugated Diynes as Advanced Synthetic Intermediates
Conjugated diynes, characterized by a structural motif of two carbon-carbon triple bonds separated by a single bond, are pivotal building blocks in organic synthesis. rsc.org Their rigid, linear geometry and rich electron density make them valuable precursors for a wide array of complex molecules. These compounds are instrumental in the synthesis of natural products, pharmaceuticals, and advanced materials such as π-conjugated acetylenic polymers and materials for electronic and optical applications. rsc.org The reactivity of the diyne unit allows for its transformation into various other functional groups and cyclic systems, highlighting its role as an advanced synthetic intermediate.
The synthesis of conjugated diynes has been a subject of extensive research, with methods like the Glaser-Eglinton-Hay coupling and the Cadiot-Chodkiewicz coupling being foundational. researchgate.netalfa-chemistry.com More recent advancements include the use of Rh(I)-catalyzed decarbonylation of diynones and the Fritsch-Buttenberg-Wiechell rearrangement, which have expanded the synthetic chemist's toolkit for accessing these valuable structures. researchgate.netorganic-chemistry.org
Overview of Structural Motifs in Polyacetylenic Compounds
Polyacetylenic compounds, which include conjugated diynes, are a broad class of molecules defined by the presence of multiple carbon-carbon triple bonds. These motifs are found in a variety of natural products, particularly in plants and marine organisms, where they often exhibit significant biological activity. rsc.org The structural diversity within this class is vast, ranging from simple linear chains to complex macrocycles and polymers.
The arrangement of the triple bonds in polyacetylenes dictates their physical and chemical properties. For instance, the planarity and rigidity of the diyne unit can be exploited in the design of molecular wires and other nanostructures. The electronic communication between the triple bonds in a conjugated system gives rise to unique spectroscopic and reactive properties. The introduction of other functional groups onto the polyacetylenic backbone, such as the diethoxyacetal group in 1,1-Diethoxyhexa-2,4-diyne, further expands the structural and functional diversity of this class of compounds.
Positioning of this compound within Diyne Chemistry Research
This compound is a specialized derivative within the broader family of conjugated diynes. Its structure features a six-carbon chain with a conjugated diyne system at the 2 and 4 positions and a diethyl acetal (B89532) group at the 1 position. The acetal group serves as a protected aldehyde, which can be unmasked under specific reaction conditions to reveal a reactive carbonyl functionality. This latent reactivity, combined with the inherent properties of the conjugated diyne system, positions this compound as a potentially valuable, though not extensively studied, intermediate in organic synthesis.
The synthesis of such a molecule would likely involve the coupling of a protected propargyl aldehyde derivative, such as 3,3-diethoxyprop-1-yne, with a suitable reaction partner. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne, represents a plausible synthetic route. wikipedia.orgjk-sci.com The presence of the acetal protecting group makes this compound stable to nucleophiles and bases, allowing for selective reactions at other sites of the molecule. total-synthesis.com
While specific research focusing solely on this compound is limited, its structural motifs are of significant interest. The combination of a protected aldehyde and a conjugated diyne suggests potential applications in the synthesis of complex natural products and functional materials where sequential and controlled functional group transformations are required.
Table 1: Key Synthetic Methodologies for Conjugated Diynes
| Reaction Name | Description | Key Reagents |
|---|---|---|
| Glaser-Eglinton-Hay Coupling | Oxidative homocoupling of terminal alkynes. | Copper salts (e.g., Cu(OAc)₂, CuCl), base (e.g., pyridine (B92270), TMEDA), oxidant (e.g., O₂) |
| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne. alfa-chemistry.comwikipedia.org | Copper(I) salt (e.g., CuBr, CuI), amine base (e.g., piperidine, ethylamine) alfa-chemistry.comwikipedia.org |
| Fritsch-Buttenberg-Wiechell Rearrangement | Rearrangement of a 1,1-dihalo-1-alkene with a strong base to form an alkyne. organic-chemistry.orgthieme-connect.de | Strong base (e.g., n-BuLi, LDA) organic-chemistry.org |
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
|---|---|---|---|
| Hexa-2,4-diyne | C₆H₆ | 78.11 nih.gov | Unsubstituted conjugated diyne |
| 1,1-Diethoxyhexa-2,4-diene | C₁₀H₁₈O₂ | 170.25 nih.gov | Conjugated diene with a diethyl acetal |
| Hepta-2,4-diyne | C₇H₈ | 92.14 nih.gov | Asymmetrically substituted conjugated diyne |
Structure
3D Structure
Properties
CAS No. |
3777-62-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,1-diethoxyhexa-2,4-diyne |
InChI |
InChI=1S/C10H14O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,5-6H2,1-3H3 |
InChI Key |
NCIPSGOXMXGQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC#CC)OCC |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1,1 Diethoxyhexa 2,4 Diyne
Cycloaddition Reactions Involving the Diyne Moiety
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. The diyne functionality in 1,1-Diethoxyhexa-2,4-diyne can participate in several types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. wikipedia.org In a variation known as the hexadehydro-Diels-Alder (HDDA) reaction, a conjugated diyne reacts with an alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.org This intermediate can then be trapped by a suitable agent to yield a substituted aromatic product. wikipedia.org
While diynes like 1,3-butadiyne (B1212363) are generally not used as dienes in traditional Diels-Alder reactions due to their linear geometry, the HDDA reaction provides a pathway for their participation in cycloadditions. vaia.comvaia.com The reaction of this compound with a dienophile, such as dimethyl acetylenedicarboxylate, would be expected to proceed through a benzyne intermediate, which can then be functionalized. The application of a conjugated diyne has been shown to allow for effective transformation under milder conditions, such as 80°C. rsc.org
Hypothetical Diels-Alder Reaction of this compound
| Reactant 1 | Reactant 2 (Dienophile) | Intermediate | Trapping Agent | Final Product |
| This compound | Dimethyl acetylenedicarboxylate | Substituted benzyne | Furan | Substituted naphthalene (B1677914) derivative |
Transition metal-catalyzed [2+2+2] cycloadditions are highly efficient, atom-economical reactions for synthesizing substituted six-membered rings. thieme-connect.com These reactions can involve the cyclotrimerization of alkynes or the reaction of a diyne with another unsaturated partner like an alkyne or a nitrile. thieme-connect.comrsc.org Various transition metals, including rhodium, cobalt, and nickel, have been shown to catalyze these transformations. rsc.orgrsc.orgbohrium.com
In the case of this compound, a cobalt-catalyzed [2+2+2] cycloaddition with a nitrile, such as acetonitrile, would be expected to produce a substituted pyridine (B92270). This reaction provides a direct route to highly functionalized heterocyclic systems.
Examples of Metal-Catalyzed [2+2+2] Cycloadditions
| Diyne Substrate | Co-reactant | Catalyst | Product Type |
| This compound | Acetonitrile | Cobalt complex | Substituted Pyridine |
| Nitrogen-linked 1,6-diynes | Monoalkynes | Rhodium complex | Isoindoline derivatives rsc.org |
| α,ω-diynes | 3,4-pyridynes | Nickel(0) complex | Isoquinoline derivatives rsc.org |
Diels-Alder Cycloadditions with Conjugated Diynes
Oligomerization and Polymerization Behavior
Conjugated diynes are known to undergo polymerization to form highly conjugated polymers with interesting optical and electronic properties.
This compound can undergo 1,4-polymerization, a process characteristic of conjugated diynes. This type of polymerization leads to the formation of polydiacetylenes, which feature a repeating ene-yne structure in the polymer backbone. The polymerization can be initiated by various methods, including thermal or UV irradiation, particularly in the solid state where the monomer units are pre-organized in the crystal lattice.
Recent advancements have also explored metal-catalyzed polymerization methods. For instance, a facile and efficient Ag2WO4-catalyzed polymerization of CO2, diynes, and alkyl dihalides has been developed under mild conditions. acs.org Additionally, imidazole-based Cu(I)-catalyzed click polymerization of diazides and diynes has been shown to produce 1,4-polytriazoles with high molecular weights in excellent yields. rsc.org
During the polymerization of diynes, the formation of higher oligomers is a common occurrence, representing intermediate stages in the growth of the polymer chain. These oligomers, or polyynes, consist of several repeating diyne units and are themselves highly conjugated molecules. The controlled synthesis of such oligomers is of interest for applications in molecular electronics and materials science. Multicomponent polymerization techniques have also been developed to create highly substituted and functional polymers from diynes. researchgate.net
Investigation of 1,4-Polymerization Pathways
Functional Group Interconversions and Derivatization of the Diethoxy Moiety
The diethoxy acetal (B89532) group in this compound offers a site for further chemical modification. wikipedia.org Functional group interconversion is a key strategy in organic synthesis that allows for the conversion of one functional group into another. imperial.ac.uk
The acetal group is stable under neutral or basic conditions but is readily hydrolyzed under acidic conditions to yield the corresponding aldehyde. wikipedia.org In the case of this compound, acid-catalyzed hydrolysis would yield 2,4-hexadiynal.
This resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including:
Oxidation: to form the corresponding carboxylic acid (2,4-hexadiynoic acid).
Reduction: to form the corresponding alcohol (2,4-hexadiyn-1-ol).
Wittig reaction: to form a new carbon-carbon double bond.
Reductive amination: to introduce an amino group.
These transformations allow for the introduction of new functionalities into the molecule, expanding its synthetic utility.
Key Functional Group Interconversions
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Acetal | H3O+ | Aldehyde |
| Aldehyde | CrO3, H2SO4 (Jones oxidation) | Carboxylic Acid |
| Aldehyde | NaBH4 | Alcohol |
| Aldehyde | Ph3P=CHR', then hydrolysis | Alkene |
Mechanistic Investigations of Reaction Pathways
Studies on C–C Bond Formation Mechanisms
There is no specific information available in the searched scientific literature detailing the mechanistic studies of C–C bond formation involving this compound.
Elucidation of Cycloaddition Reaction Mechanisms
There is no specific information available in the searched scientific literature regarding the elucidation of cycloaddition reaction mechanisms for this compound.
Spectroscopic Characterization and Structural Elucidation of 1,1 Diethoxyhexa 2,4 Diyne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental or theoretical NMR data for 1,1-Diethoxyhexa-2,4-diyne, including ¹H and ¹³C chemical shifts and coupling constants, are available in the surveyed literature.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Specific IR absorption frequencies for the vibrational modes of this compound have not been reported.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination
There is no published mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound.
Advanced Vibrational Spectroscopies for Detailed Structural Insights
No studies utilizing advanced vibrational techniques, such as Raman spectroscopy, have been found for this compound.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
There is no evidence of single-crystal X-ray diffraction studies having been performed on this compound, and therefore, its solid-state structure has not been determined.
Theoretical and Computational Investigations of 1,1 Diethoxyhexa 2,4 Diyne
Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Geometry Optimization
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1,1-diethoxyhexa-2,4-diyne, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The core of the molecule is the linear hexa-2,4-diyne chain, composed of sp-hybridized carbon atoms. Calculations for similar polyyne chains show that they possess a nearly linear carbon backbone. researchgate.net The defining feature of polyynes is the pattern of alternating single and triple carbon-carbon bonds. aps.org In the case of this compound, this linearity would be interrupted at the C1 position by the sp3-hybridized carbon of the acetal (B89532) group, which is bonded to two ethoxy groups.
DFT geometry optimization would provide precise values for the C≡C and C-C bond lengths within the diyne moiety. It would also detail the geometry around the C1 carbon, including the C-O bond lengths and the C-C-O and O-C-O bond angles of the diethoxy acetal group. These calculations are crucial for establishing the foundational structure from which all other properties are derived.
Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Angstroms/Degrees) | Description |
| C≡C Bond Length | ~ 1.21 Å | Length of the triple bonds in the diyne chain. |
| C-C Single Bond Length (in-chain) | ~ 1.37 Å | Length of the single bond connecting the two alkyne units. |
| C-C Single Bond Length (chain-acetal) | ~ 1.47 Å | Length of the single bond connecting the diyne chain to the acetal carbon. |
| C-O Bond Length | ~ 1.43 Å | Length of the carbon-oxygen bonds in the ethoxy groups. |
| C-C≡C Bond Angle | ~ 178-180° | Angle defining the linearity of the diyne backbone. |
| O-C-O Bond Angle | ~ 109.5° | Angle of the tetrahedral acetal carbon. |
Note: These values are illustrative and based on typical results for similar functional groups. Actual values would be obtained from specific DFT calculations (e.g., using a functional like B3LYP with a basis set like 6-31G).*
Molecular Orbital Analysis, including HOMO-LUMO Interactions
Molecular Orbital (MO) analysis is a powerful tool for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and electronic excitation properties. researchgate.net
For this compound, the HOMO is expected to be a π-orbital localized along the conjugated diyne system. The LUMO would similarly be a π* (antibonding) orbital associated with this system. The presence of the electron-donating ethoxy groups at the C1 position would be expected to raise the energy of the HOMO and LUMO levels compared to an unsubstituted hexa-2,4-diyne.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which can be relevant for its potential applications in materials science or as a reactive intermediate in synthesis. researchgate.net In some substituted polyynes, the arrangement of molecular orbitals can even take on a helical shape, which is a subject of interest in the design of molecular wires. worldscientific.comacs.org
Table 2: Illustrative Molecular Orbital Energy Data
| Orbital | Energy (eV) - Representative | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.0 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.5 | Energy difference indicating kinetic stability |
Note: These energy values are hypothetical examples to illustrate the concept. The actual energies are determined via computational methods like DFT.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions (mechanisms) and identifying the high-energy structures known as transition states that control the reaction rate. For a molecule like this compound, several types of reactions could be modeled.
For example, diynes are known to participate in cycloaddition reactions and metal-catalyzed couplings. nih.govacs.org DFT calculations can be used to model these transformations. For instance, in a palladium-catalyzed alkoxycarbonylation of a 1,3-diyne, computations can elucidate the entire catalytic cycle, including steps like hydropalladation, CO insertion, and alcoholysis, while also explaining the origins of regio- and chemoselectivity. rsc.org Similarly, the mechanism of copper-catalyzed Glaser-Hay or Eglinton coupling reactions, which are used to synthesize diynes, have been studied in detail using DFT, revealing the involvement of bimetallic intermediates. chemmethod.comchemmethod.com
In the context of this compound, computational modeling could predict the most likely sites for nucleophilic or electrophilic attack and map out the energy profile of its isomerization or decomposition pathways. rsc.orgresearchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products to determine the feasibility and kinetics of a proposed reaction. nih.gov
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, the key flexible points are the single bonds associated with the diethoxy acetal group.
Specifically, rotations can occur around:
The C1-C2 bond, connecting the acetal carbon to the diyne chain.
The C-O bonds of the two ethoxy groups.
The C-C bonds within the two ethyl groups.
Computational methods can be used to perform a systematic search of the conformational space by rotating these bonds and calculating the potential energy of each resulting geometry. drugdesign.orgauremn.org.br This process generates a potential energy surface, where the low-energy points correspond to the most stable conformers. drugdesign.org
The analysis would likely show that steric hindrance between the two ethoxy groups, and between the ethoxy groups and the rigid diyne chain, dictates the preferred conformations. libretexts.org The results would be presented as a set of stable conformers with their relative energies, providing insight into the molecule's most likely shape in different environments. This information is critical for predicting stereochemical outcomes in reactions where the molecule's three-dimensional shape influences the approach of a reagent.
Applications of 1,1 Diethoxyhexa 2,4 Diyne in Advanced Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
1,1-Diethoxyhexa-2,4-diyne is a highly functionalized organic molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two key reactive features: a conjugated diyne system and a diethyl acetal (B89532) group. The acetal acts as a protected form of an aldehyde, which can be unveiled under specific conditions, while the diyne backbone is amenable to a variety of coupling and addition reactions.
A significant application is in the construction of functionalized diynols. For instance, the copper(I) derivative of 3,3-diethoxyprop-1-yne, a direct precursor to the title compound's core structure, reacts with 3-bromoprop-2-yn-1-ol (B129685) in pyridine (B92270) to produce 6,6-diethoxyhexa-2,4-diyn-1-ol. scispace.comrsc.org This reaction demonstrates a straightforward method for creating unsymmetrical, functionalized diynes. organic-chemistry.org Such diynol products are important intermediates themselves, often used in the synthesis of natural products and other complex organic targets. researchgate.netresearchgate.net The diethoxy group provides stability and solubility while masking a reactive aldehyde functionality, allowing chemists to perform reactions on the diyne portion of the molecule without interference. This protected aldehyde can be deprotected later in a synthetic sequence to yield a polyfunctional molecule, highlighting the compound's role as a versatile synthon.
Precursors for Polyacetylenic Architectures and Carbon-Rich Materials
The conjugated diyne unit (–C≡C–C≡C–) is the defining feature of this compound and makes it an ideal precursor for the synthesis of polyacetylenes and other carbon-rich materials. researchgate.net Polyacetylenes are polymers featuring a backbone of alternating single and double bonds, or cumulenic structures, which exhibit interesting electronic and optical properties.
Research has shown that diynols, such as those derived from this compound precursors, can be used in homologation sequences to extend the polyacetylene chain. For example, a diynol can be oxidized and subsequently coupled with another bromo-alkyne to create a longer triynol, such as octa-2,4,6-triyn-1-ol. scispace.comrsc.org This step-wise extension is a fundamental strategy for building defined polyacetylenic architectures. The 1,3-diyne structural motif is recognized as a crucial component in the functionality of many carbon-rich materials, including certain macrocyclic annulenes. researchgate.net The ability to polymerize acetylenic monomers using catalysts like rhodium complexes further underscores the potential of diyne compounds in creating novel conjugated polymer systems. mdpi.com
Development of Novel Polymer Systems and Additives
The intrinsic reactivity of the dual alkyne functionality in this compound makes it a candidate for the development of novel polymer systems. The polymerization of acetylenic monomers, often catalyzed by transition metals like Rhodium, can produce conjugated polymers with unique properties. mdpi.com Although direct polymerization of this compound is not widely documented, its structural similarity to other polymerizable acetylenes suggests its potential in this area.
The resulting polymers could feature a polyacetylene backbone with pendant diethoxy groups, which could influence the material's solubility, processability, and thermal characteristics. Furthermore, such diyne compounds or their derivatives could be incorporated as additives into existing polymer matrices. ontosight.aipinpools.com In this role, they could serve as cross-linking agents upon thermal or chemical initiation, enhancing the mechanical or thermal stability of the host polymer. The conjugated structure also suggests potential for creating polymers with specific electronic or photophysical properties.
Utility in the Synthesis of Functional Materials (e.g., Organic Conductors, Supramolecular Switches)
The 1,3-diyne structural unit is a key functional element in a variety of advanced functional materials. researchgate.net The extended π-conjugation across the two triple bonds in this compound is fundamental to these applications. This electronic structure is instrumental in materials designed for electronics and photonics.
Key Applications Based on the Diyne Motif:
| Material Type | Role of the Diyne Moiety | Reference |
| Organic Conductors | The conjugated diyne system provides a pathway for electron delocalization, a prerequisite for electrical conductivity. | researchgate.net |
| Supramolecular Switches | The rigid, linear geometry of the diyne unit can be incorporated into larger molecules that change conformation in response to external stimuli (e.g., light, heat), acting as a molecular switch. | researchgate.net |
| Carbon-Rich Materials | Serves as a fundamental building block for constructing complex, all-carbon or carbon-rich nanostructures. | researchgate.net |
The synthesis of these materials often involves coupling reactions that link multiple diyne units together or incorporate them into larger molecular frameworks. researchgate.net The presence of the diethoxyacetal group on this compound offers a synthetic handle for tethering the molecule to other components or surfaces, further expanding its utility in creating precisely structured functional materials.
Intermediate in the Production of Fine Chemicals and Agrochemicals
This compound serves as a valuable intermediate in the synthesis of specialized organic molecules, including fine chemicals and potentially agrochemicals. Its utility is rooted in its bifunctional nature: the reactive diyne core and the protected aldehyde. This allows for selective, stepwise transformations to build molecular complexity.
The synthesis of diynols from precursors like 3,3-diethoxyprop-1-yne is a prime example of its role in creating valuable fine chemicals. scispace.comrsc.org These diynols can be further elaborated into a wide array of compounds. While direct links to existing agrochemicals are not prominent in the literature, related structures like 1,1-diethoxyhexa-2,4-diene are noted as intermediates in the production of fine chemicals and agrochemicals. ontosight.ai The chemical principles are transferable, as the C6 backbone with differentiated functionality at both ends is a common motif in the design of bioactive molecules. The diyne unit can be hydrogenated to form dienes or alkanes, or it can participate in cycloaddition reactions, making it a versatile platform for accessing diverse chemical scaffolds relevant to the fine chemical and agrochemical industries.
Formation of Heterobenzenes and Other Annulated Systems
The diyne functionality is an active participant in various cycloaddition reactions, providing a powerful method for constructing cyclic and aromatic systems, known as annulated systems. A notable application is in the formation of substituted benzenes and heterobenzenes through [4+2] cycloadditions.
Research has demonstrated that diynes can react with 1,3-enynes in a palladium-catalyzed [4+2] cross-benzannulation reaction to produce highly substituted benzene (B151609) derivatives. mdpi.com In this type of transformation, the diyne acts as the "2π" component, reacting with the "4π" component of the enyne to form a six-membered ring, which then aromatizes. By choosing appropriate reaction partners, this strategy can be extended to synthesize heterocycles, where one or more carbon atoms in the benzene ring are replaced by a heteroatom. The ability to form such complex ring systems from acyclic precursors like this compound is a powerful tool in modern organic synthesis.
Q & A
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and P95 respirators ().
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste disposal : Avoid aqueous drains; collect in halogenated solvent waste containers .
How can stereochemical outcomes be controlled in cyclophane synthesis using this compound?
Advanced Research Focus
For cyclophanes with diyne bridges ():
- Template-directed synthesis : Use macrocyclic templates to preorganize diyne units.
- Chiral auxiliaries : Introduce temporary stereogenic centers to guide ring-closing metathesis.
Challenge : Conformational flexibility of diynes complicates stereocontrol; low-temperature XRD aids analysis .
What role do ethoxy groups play in stabilizing this compound during storage?
Basic Research Focus
Ethoxy groups:
- Reduce hygroscopicity : Prevent hydrolysis by shielding reactive diyne bonds.
- Enhance solubility : Facilitate handling in polar aprotic solvents (e.g., DMF).
Storage Recommendation : Store under argon at -20°C in amber vials to block UV-induced degradation .
How can machine learning optimize reaction pathways for this compound derivatives?
Advanced Research Focus
ML models () trained on reaction databases (e.g., Reaxys) can:
- Predict feasible pathways for introducing substituents (e.g., aryl groups).
- Identify catalysts with high turnover numbers for cross-coupling reactions.
Limitation : Sparse training data for diyne systems requires transfer learning from alkyne datasets .
What analytical standards should be followed when publishing data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
